molecular formula C11H11N3O2 B2419804 3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779132-88-5

3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2419804
CAS No.: 1779132-88-5
M. Wt: 217.228
InChI Key: KJMGFZILJCUGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.22 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidines, a class of compounds to which it belongs, can be synthesized using various methods . One such method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid group at the 6-position .

Scientific Research Applications

Enzyme Inhibition and Gout Treatment

  • 3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been studied for their role in inhibiting xanthine oxidase, an enzyme involved in uric acid production. This property is significant for treating conditions like gout, where uric acid levels need to be controlled (Hall, Holloway, & Scott, 1964).

Chemical Reactivity and Synthesis

  • The compound's chemical reactivity has been explored in various synthetic processes. For example, its derivatives have been used in reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate and ethyl ethoxymethyleneoxaloacetate, leading to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Kurihara, Nasu, Ishimori, & Tani, 1981).

Multicomponent Cyclocondensation Reactions

  • Its use in multicomponent cyclocondensation reactions, involving aminoazoles and aromatic aldehydes, has been studied. These reactions are key in synthesizing novel compounds with potential applications in various fields (Sakhno et al., 2008).

Regioselective Synthesis

  • Research has focused on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the compound's utility in achieving specific molecular configurations for targeted applications (Drev et al., 2014).

Fluorescence and Photophysical Properties

  • The compound has been used in synthesizing functional fluorophores, demonstrating its role in creating materials with specific photophysical properties. This application is particularly relevant in developing fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Structural Corrections and Spectroscopy

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Future Directions

While specific future directions for “3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” were not found, research in the field of pyrimidines is ongoing, with a focus on synthesizing novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

3-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMGFZILJCUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C3N=CC(=CN3N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.